MFCD06640541
Description
For instance, compounds with analogous MDL identifiers (e.g., MFCD13195646, MFCD01089040) in the evidence share structural features such as boronic acid or heterocyclic moieties, which are critical in pharmaceutical and materials science applications . These compounds often exhibit:
- Molecular weights between 138–235 g/mol, influencing solubility and bioavailability .
- Polar surface areas (TPSA) ranging from 40–60 Ų, affecting membrane permeability and drug-likeness .
- Log Po/w values (octanol-water partition coefficients) between 0.6–2.15, which correlate with lipophilicity and absorption .
Propriétés
IUPAC Name |
(2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-9-15(10-8-13)23-19(25)17(11-14-5-3-2-4-6-14)26-20(23)16(12-21)18(22)24/h2-10,17H,11H2,1H3,(H2,22,24)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCYFJWPQJJIS-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06640541” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “MFCD06640541” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale equipment to ensure consistent quality and yield. The process may also include additional steps for quality control and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD06640541” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD06640541” into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD06640541” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD06640541” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “MFCD06640541” is used in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which “MFCD06640541” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The evidence highlights structurally and functionally similar compounds, enabling a hypothetical comparison for MFCD06640541 . Key examples include:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., MFCD10697534 , 138 g/mol) exhibit higher aqueous solubility (e.g., 0.24 mg/mL for MFCD13195646 vs. 0.687 mg/mL for MFCD00003330 ), impacting formulation strategies .
- Higher molecular weight correlates with reduced GI absorption but improved stability in biological matrices .
Functional Groups and Reactivity :
- Boronic acid derivatives (e.g., MFCD13195646 ) are pivotal in cross-coupling reactions, whereas sulfur-containing heterocycles (e.g., MFCD01089040 ) show enhanced binding to biological targets like kinases .
Biological Activity :
- Compounds with TPSA >50 Ų (e.g., MFCD01089040 ) often exhibit poor blood-brain barrier (BBB) penetration, limiting CNS applications .
- MFCD10697534 ’s high GI absorption and low CYP inhibition suggest utility in oral drug development .
Research Findings and Limitations
- Synthetic Accessibility : MFCD13195646 requires palladium-catalyzed cross-coupling (30–70% yield), whereas MFCD00003330 uses greener methods (98% yield with recyclable catalysts) .
- Thermodynamic Stability : Higher Log Po/w values (e.g., 2.15 for MFCD13195646 ) correlate with crystalline stability but may reduce aqueous solubility .
- Limitations : Data gaps in the evidence preclude definitive conclusions about MFCD06640541 ’s exact properties. Future studies should prioritize experimental validation of its reactivity and toxicity .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
